Propan-2-yl 2-(bromomethyl)prop-2-enoate
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Overview
Description
Propan-2-yl 2-(bromomethyl)prop-2-enoate is a chemical compound with the molecular formula C7H11BrO2 It is an ester derived from propanoic acid and is characterized by the presence of a bromomethyl group attached to the prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-(bromomethyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-(bromomethyl)prop-2-enoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(bromomethyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in non-polar solvents like carbon tetrachloride are typical reagents.
Elimination: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF) are employed.
Major Products Formed
Substitution: Products include azides, thiocyanates, and ethers.
Addition: Products include dibromo compounds and bromoalkanes.
Elimination: Products include alkenes and hydrogen bromide.
Scientific Research Applications
Propan-2-yl 2-(bromomethyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through alkylation reactions, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(bromomethyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The double bond in the prop-2-enoate moiety can participate in addition reactions, further expanding the compound’s utility in synthesis.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 2-chloromethylprop-2-enoate: Similar in structure but with a chlorine atom instead of bromine.
Propan-2-yl 2-(hydroxymethyl)prop-2-enoate: Contains a hydroxymethyl group instead of bromomethyl.
Propan-2-yl 2-(methyl)prop-2-enoate: Lacks the halogen or hydroxyl group, making it less reactive.
Uniqueness
Propan-2-yl 2-(bromomethyl)prop-2-enoate is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds.
Properties
CAS No. |
188955-55-7 |
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Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
propan-2-yl 2-(bromomethyl)prop-2-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-5(2)10-7(9)6(3)4-8/h5H,3-4H2,1-2H3 |
InChI Key |
SLOJILWLCXWQSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=C)CBr |
Origin of Product |
United States |
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